Cas no 33575-82-5 (2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole)

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole structure
33575-82-5 structure
Product Name:2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
CAS No:33575-82-5
MF:C9H6Cl2N2O
MW:229.062739849091
CID:294340
PubChem ID:12330323
Update Time:2025-04-19

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Oxadiazole,2-(chloromethyl)-5-(3-chlorophenyl)-
    • 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
    • 1,3,4-Oxadiazole,2-(chloromethyl)-5-(m-chlorophenyl)- (8CI)
    • 2-Chloromethyl-5-(3-chlorophenyl)-1,3,4-oxadiazole
    • 33575-82-5
    • IHBKPWZCCJKKLS-UHFFFAOYSA-N
    • SCHEMBL1545045
    • AKOS000123537
    • EN300-70684
    • DTXSID30490455
    • AB49589
    • Inchi: 1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-2-1-3-7(11)4-6/h1-4H,5H2
    • InChI Key: IHBKPWZCCJKKLS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1=NN=C(CCl)O1

Computed Properties

  • Exact Mass: 227.9857182g/mol
  • Monoisotopic Mass: 227.9857182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9Ų

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C598405-25mg
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
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$ 50.00 2022-06-06
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C598405-50mg
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Chemenu
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Chemenu
CM471294-500mg
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Enamine
EN300-70684-0.05g
2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
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Enamine
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Enamine
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